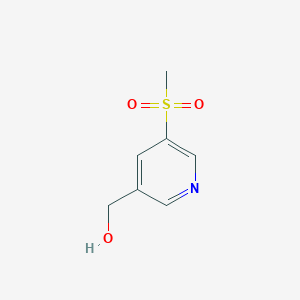(5-(Methylsulfonyl)pyridin-3-yl)methanol
CAS No.:
Cat. No.: VC17600015
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9NO3S |
|---|---|
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | (5-methylsulfonylpyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C7H9NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3 |
| Standard InChI Key | OINIXUNSQXZYRQ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CN=CC(=C1)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of (5-(Methylsulfonyl)pyridin-3-yl)methanol consists of a pyridine ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 3 (Figure 1). The sulfonyl group enhances the compound’s polarity and stability, while the alcohol functionality provides a site for further chemical modifications, such as esterification or oxidation.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₇H₉NO₃S |
| Molecular weight | 187.21 g/mol |
| Boiling point | Not reported |
| Melting point | Not reported |
| Solubility | Likely polar solvents (e.g., DMSO, methanol) |
The molecular weight aligns with analogous pyridine derivatives, such as (5-methylpyridin-3-yl)methanol (C₇H₉NO, 139.15 g/mol) . The methylsulfonyl group contributes to increased density and hydrophilicity compared to non-sulfonated analogs.
Spectroscopic Characterization
While direct spectroscopic data for (5-(Methylsulfonyl)pyridin-3-yl)methanol are scarce, inferences can be drawn from related compounds:
-
¹H NMR: Expected signals include a singlet for the methylsulfonyl group (δ ~3.1 ppm), a multiplet for the pyridine ring protons (δ ~7.5–8.5 ppm), and a broad peak for the hydroxymethyl group (δ ~4.6 ppm) .
-
IR: Stretching vibrations for -OH (∼3300 cm⁻¹), S=O (∼1150–1300 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹) would dominate .
-
Mass spectrometry: The molecular ion peak [M+H]⁺ would appear at m/z 188.
Synthesis and Manufacturing Strategies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing (5-(Methylsulfonyl)pyridin-3-yl)methanol:
-
Functionalization of pre-formed pyridine rings: Introducing sulfonyl and hydroxymethyl groups via sequential substitution reactions.
-
Construction of the pyridine core: Building the ring system through cyclization reactions, followed by sulfonation and oxidation.
Stepwise Synthesis from Pyridine Derivatives
A practical approach involves modifying 5-bromo-3-pyridinemethanol:
-
Sulfonation: Reacting 5-bromo-3-pyridinemethanol with sodium methanesulfinate in the presence of a palladium catalyst to replace bromide with methylsulfonyl .
This method mirrors palladium-catalyzed coupling reactions described in etoricoxib intermediate synthesis .
-
Oxidation of Thioether Precursors:
-
Introduce a methylthio (-SCH₃) group at position 5 via nucleophilic aromatic substitution.
-
Oxidize the thioether to sulfonyl using hydrogen peroxide or oxone :
-
Table 2: Comparative synthesis routes
Large-Scale Considerations
Sodium borohydride reduction, as employed in the synthesis of (5-methylpyridin-3-yl)methanol , offers a safer alternative to lithium aluminum hydride for reducing ester intermediates. Solvent choice (e.g., tetrahydrofuran/ethanol mixtures) facilitates crystallization of hydrobromide salts, simplifying purification .
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The methylsulfonyl group is a common pharmacophore in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets. For example, pyrazolopyrimidines derived from similar intermediates exhibit activity against cMet and p38 kinases, targets in oncology and inflammatory diseases . (5-(Methylsulfonyl)pyridin-3-yl)methanol could serve as a precursor for such compounds via coupling with heterocyclic amines.
Anti-Inflammatory Agents
Etoricoxib, a COX-2 inhibitor, incorporates a methylsulfonylphenyl group . Structural analogs using pyridine-based sulfonamides may offer improved selectivity, leveraging the pyridine nitrogen for additional interactions.
Future Directions
-
Green Chemistry: Developing aqueous-phase sulfonation reactions to replace organic solvents.
-
Bioconjugation: Exploring the alcohol moiety for PEGylation or prodrug synthesis.
-
Computational Modeling: Predicting bioactivity using QSAR models to prioritize synthetic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume